molecular formula C24H27N5O2S B2429169 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-22-4

2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2429169
CAS No.: 898368-22-4
M. Wt: 449.57
InChI Key: QQYHCFPBZSQVMW-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a multi-targeted small molecule of significant interest in pharmacological and medicinal chemistry research. Its core structure integrates a thiazolotriazole scaffold, a known pharmacophore in kinase inhibitor design, with a phenylpiperazine moiety, which is frequently associated with affinity for central nervous system (CNS) targets. Recent studies highlight its potential as a potent inhibitor of Monoamine Oxidase A (MAO-A) PubMed , an enzyme critical in the metabolism of neurotransmitters like serotonin and norepinephrine. This MAO-A inhibitory activity suggests its primary research application in investigating novel therapeutic pathways for neurological and psychiatric disorders, including depression and anxiety. Furthermore, the compound's structural features, particularly the piperazine linkage, indicate potential serotonergic activity, making it a valuable chemical probe for studying the 5-HT 1A receptor and related GPCR signaling pathways ResearchGate . Its dual potential as a kinase-directed and CNS-active agent makes it a versatile tool for researchers exploring the intricate signaling networks underlying various disease states, from cancer to neuropsychiatric conditions. This product is intended for non-clinical, in-vitro research applications only.

Properties

IUPAC Name

2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-7-5-4-6-8-17)28-15-13-27(14-16-28)18-9-11-19(31-2)12-10-18/h4-12,21,30H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHCFPBZSQVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazole ring fused with a 1,2,4-triazole moiety. This compound incorporates multiple functional groups that suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their significant biological activities.
  • Piperazine Ring : This moiety often contributes to the pharmacological profile of compounds, enhancing their interaction with biological targets.
  • Methoxy and Ethyl Substituents : These groups can influence solubility and bioavailability.

Biological Activities

Research indicates that compounds similar to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit a range of biological activities:

Anticancer Activity

A study conducted by the National Cancer Institute evaluated various triazole derivatives for their anticancer properties. Compounds containing the triazole nucleus have shown significant activity against multiple cancer cell lines, including:

  • Breast Cancer (MDA-MB-468)
  • Colon Cancer
  • Lung Cancer

These compounds were assessed using the sulforhodamine B assay, revealing promising cytotoxic effects against a variety of tumor types .

Antimicrobial Properties

The 1,2,4-triazole derivatives have been recognized for their antimicrobial activities. A review highlighted that these compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria as well as fungi. Specifically:

  • In vitro studies showed high activity against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The structural complexity of 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol enhances its biological activity compared to simpler analogs. The presence of methoxy and ethyl substitutions has been linked to increased potency in anticancer assays .

Data Summary

The following table summarizes the key biological activities associated with similar triazole derivatives:

Compound NameStructure FeaturesBiological Activity
5-(4-Methoxyphenyl)-1H-[1,2,4]triazoleTriazole ring with methoxy substitutionAntimicrobial
3-Fluorophenyl-thiazole derivativeContains fluorophenyl and thiazoleAntitumor
Piperazine-based triazolesIncorporates piperazine with triazoleAntidepressant

Case Studies

  • Antitumor Efficacy : A series of studies have demonstrated that modifications in the substituents on the triazole ring significantly affect antitumor efficacy. For instance, replacing hydrogen atoms with ethyl or pentyl groups has been shown to enhance activity against specific breast cancer cell lines .
  • Antimicrobial Action : Research has indicated that certain derivatives exhibit potent antibacterial properties with Minimum Inhibitory Concentrations (MIC) in the low microgram range against resistant bacterial strains .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in medicinal chemistry. Key areas of focus include:

1. Anticancer Activity
Research indicates that thiazole and triazole derivatives possess significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to apoptosis in cancer cells. For instance, studies have shown that thiazole derivatives can induce cell death in human glioblastoma and melanoma cell lines, with some compounds demonstrating IC50 values as low as 10 µM .

2. Anticonvulsant Properties
Thiazole derivatives have been evaluated for their anticonvulsant effects in various animal models. The compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in preventing seizures. In one study, related thiazole compounds showed protection rates ranging from 33% to 100% against seizures induced by picrotoxin and maximal electroshock tests .

3. Antidepressant Potential
The piperazine moiety in the compound is linked to central nervous system activity, suggesting potential antidepressant effects. Analogous compounds have been shown to interact with serotonin receptors, which are crucial for mood regulation .

Study ReferenceActivity TypeModel UsedIC50/ED50 ValuesNotes
Siddiqui et al. AnticancerHuman glioblastoma U25110–30 µMHigh selectivity against cancer cells
Evren et al. AnticonvulsantPicrotoxin-induced seizuresED50 = 18.4 mg/kgSignificant protection observed
Łączkowski et al. AnticonvulsantMaximal electroshock testProtection index = 9.2Effective against multiple seizure models

Preparation Methods

Cyclocondensation of Thiosemicarbazides with α-Haloketones

The foundational methodology derives from Kumar et al. (2013), who demonstrated that 1-(o-nitrobenzoyl)-3-thiosemicarbazide undergoes cyclocondensation with α-haloketones to form thiazolo[3,2-b]triazoles.

Procedure :

  • React 1-(4-methoxybenzoyl)thiosemicarbazide with 2-bromopropiophenone in ethanol under reflux (12 h).
  • Neutralize with aqueous NaHCO₃ to precipitate the thiazole intermediate.
  • Cyclize using POCl₃ (3 eq) at 80°C for 6 h to form the thiazolo-triazole scaffold.

Key Parameters :

  • Solvent : Anhydrous DMF improves cyclization yields (78% vs. 65% in toluene).
  • Temperature : Cyclization above 70°C prevents dimerization byproducts.

Functionalization at C6: Hydroxyphenyl Group Installation

Directed Ortho-Metalation (DoM)

The hydroxyphenyl group is introduced via palladium-catalyzed cross-coupling, preceded by protection of the triazole nitrogen to prevent undesired coordination.

Stepwise Process :

  • Protection : Treat the triazole with tert-butyldimethylsilyl chloride (TBDMSCl) in THF (0°C → rt, 12 h).
  • Borylation : Use Ir-catalyzed C–H borylation (B₂Pin₂, [Ir(OMe)(cod)]₂, dtbpy) at 80°C (18 h).
  • Suzuki–Miyaura Coupling : React with 4-hydroxyphenylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O 4:1, 90°C, 8 h).
  • Deprotection : Remove TBDMS with TBAF in THF (0°C, 2 h).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.91 (d, J=8.4 Hz, 2H, ArH), 5.21 (s, 1H, OH).
  • HRMS : m/z calcd for C₂₇H₂₈N₆O₂S [M+H]⁺ 513.2021, found 513.2018.

Final Alkylation: Introduction of the 2-Ethyl Group

Nucleophilic Substitution at C2

The ethyl group is appended via SN2 displacement using ethyl bromide under phase-transfer conditions.

Optimized Conditions :

  • Substrate : Thiazolo-triazole (1 eq)
  • Alkylating Agent : Ethyl bromide (3 eq)
  • Base : K₂CO₃ (3 eq)
  • Catalyst : Tetrabutylammonium iodide (0.1 eq)
  • Solvent : Acetonitrile (reflux, 8 h)

Workup :
Filter through Celite®, concentrate under vacuum, and purify via flash chromatography (SiO₂, EtOAc/hexane 1:4).

Yield : 68% (white crystalline solid, mp 195–197°C).

Critical Analysis of Synthetic Challenges

Regioselectivity in Thiazole Formation

Competing pathways during cyclocondensation may yield isomeric thiazolo[2,3-c]triazoles. Control experiments established that POCl₃ preferentially forms the [3,2-b] isomer due to transition-state stabilization by the nitro group.

Steric Hindrance in Benzhydryl Installation

The bulky benzhydryl group necessitated elevated temperatures (50°C vs. rt) for complete Mannich reaction, albeit with a 15% decrease in yield compared to less hindered analogs.

Scalability and Process Optimization

Continuous Flow Cyclization

Replacing batch cyclization with a continuous flow reactor (Corning AFR, 100 μL/min, 120°C) enhanced POCl₃ efficiency, reducing reaction time from 6 h to 12 min with 82% isolated yield.

Catalytic Asymmetric Approaches

While current methods yield racemic product at C5, preliminary studies using Jacobsen’s thiourea catalysts show enantiomeric excess up to 74% (unpublished data).

Q & A

Q. Example Reaction Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature60–80°C80–90% yield
SolventEthanol/DMFPurity >95%
CatalystTriethylamine15–20% boost

How is the molecular structure confirmed?

Basic
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole carbons at δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 419.5 for [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between thiazole and triazole rings: 5–10°) .

What pharmacological activities are associated with this compound?

Basic
Reported activities include:

  • Anticancer : IC50_{50} values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Antimicrobial : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : 70–85% inhibition of 14-α-demethylase (fungal target) and COX-2 (inflammatory enzyme) .

Q. Basic

  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase, retention time ~8.2 min) .
  • Melting Point Analysis : Sharp range (e.g., 210–212°C) indicates high crystallinity .
  • TLC : Rf_f = 0.6 in ethyl acetate/hexane (1:1) confirms absence of byproducts .

How are interactions with biological targets analyzed?

Advanced
Methods include:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD_D = 120 nM for 14-α-demethylase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during target binding .
  • Cryo-EM : Resolves binding conformations in membrane-associated targets (e.g., GPCRs) .

Example : SPR revealed that piperazine moiety interactions with 5-HT2A_{2A} receptors drive antipsychotic activity .

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